molecular formula C11H11ClO B084989 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 13099-57-5

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B084989
CAS RN: 13099-57-5
M. Wt: 194.66 g/mol
InChI Key: OGWNZKBGVWCPHC-UHFFFAOYSA-N
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Description

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, also known as CDKI-71, is a synthetic compound that has gained interest in the scientific community due to its potential as an anticancer agent.

Mechanism Of Action

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one inhibits the activity of CDKs by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of target proteins, which are necessary for progression through the cell cycle. 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to be selective for CDK4 and CDK6, which are involved in the G1 phase of the cell cycle.

Biochemical And Physiological Effects

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. In addition to its anticancer effects, 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been shown to have anti-inflammatory properties and to protect against neuronal damage.

Advantages And Limitations For Lab Experiments

One advantage of 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is its selectivity for CDK4 and CDK6, which makes it a promising candidate for cancer therapy. However, its potency is relatively low compared to other CDK inhibitors, which may limit its effectiveness. 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is also difficult to synthesize, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. One area of interest is the development of more potent analogs of 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. Another area of research is the identification of biomarkers that can predict response to 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one treatment. Finally, there is interest in exploring the potential of 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one in combination with other anticancer agents to improve its effectiveness.

Scientific Research Applications

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis, which makes 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one a promising candidate for cancer therapy.

properties

CAS RN

13099-57-5

Product Name

4-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

4-chloro-2,2-dimethyl-3H-inden-1-one

InChI

InChI=1S/C11H11ClO/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5H,6H2,1-2H3

InChI Key

OGWNZKBGVWCPHC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C1=O)C=CC=C2Cl)C

Canonical SMILES

CC1(CC2=C(C1=O)C=CC=C2Cl)C

synonyms

4-CHLORO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE

Origin of Product

United States

Synthesis routes and methods

Procedure details

22.4 g of pulverized potassium hydroxide and 0.1 g of 18-dibenzocrown-6 are added portionwise to a solution of 25 g of 4-chloroindanone and 56.7 g of methyl iodide in 120 ml of dimethylformamide in such a manner that the temperature is kept below +70° C. When the exothermic reaction is over, 5.6 g of methyl iodide are added and the mixture is agitated for another 0.5 hours. 200 ml of cold water are added and the mixture is extracted with diethyl ether. The organic phase is dried, with sodium sulfate and concentrated to dryness, affording 27.4 g of crude 2,2-dimethyl-4-chloro-indanone. This crude product is directly subjected to the Leuckart-Wallach amine preparation as described in "Organic Reactions vol. 5, page 301ff, John Wiley & Sons, New York 1949", yielding pure 1-amino-4-chloro-2,2-dimethyl-indane.
Quantity
22.4 g
Type
reactant
Reaction Step One
[Compound]
Name
18-dibenzocrown-6
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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